Cas no 209810-38-8 ((R/S)-Colchicine)

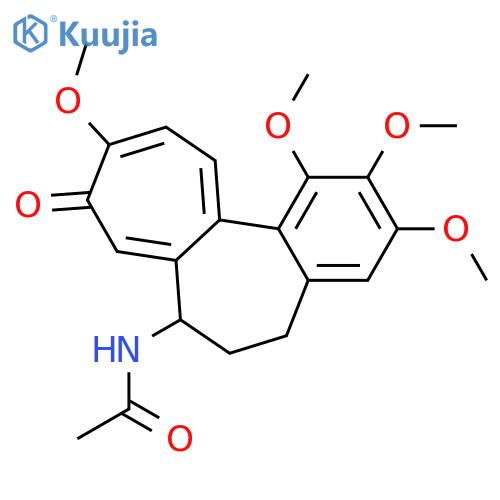

(R/S)-Colchicine structure

商品名:(R/S)-Colchicine

(R/S)-Colchicine 化学的及び物理的性質

名前と識別子

-

- N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide

- (R/S)-Colchicine

- J-013744

- 209810-38-8

- DB-054740

- SCHEMBL675246

- SR-01000636539-1

- BCP09065

- CS-0254169

- N-[5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide

- DTXSID20274387

- CHEBI:23359

- DTXSID80859058

- Epitope ID:141498

- CHEMBL87

- NCGC00094629-03

- Z1431321925

- STK801462

- AS-14691

- EN300-111127

- DB-230863

- AC-281

- BBL010108

- 54192-66-4

- AKOS003381878

- NCGC00094629-05

- N-{3,4,5,14-tetramethoxy-13-oxotricyclo[9.5.0.0,2,7]hexadeca-1(16),2,4,6,11,14-hexaen-10-yl}acetamide

- Neuro_000002

- (A+/-)-Colchicine

- ( inverted exclamation markA)-Colchicine

- BRD-A46684810-001-04-6

- NCGC00094629-08

- CCG-46868

- NS00122142

- HMS3267B14

- HMS3678L19

- AB00830494-06

- COLCHICINE, (+)-

- HMS2875H17

- HMS3414L21

- Acetamide,N-[(7S)-5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-

- AKOS016374434

- NCGC00094629-02

- NCGC00094629-04

- NCGC00094629-06

- (S)-(-)-colchicine

- NCGC00094629-01

- SMR000567246

- Q326224

- AT27317

- N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide

- (+-)-COLCHICINE

- (+/-)-Colchicine

- Colchine

- DB01394

- N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide #

- MLS001181527

- BRD-A46684810-001-12-9

- Colchicine?

-

- インチ: InChI=1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)

- InChIKey: IAKHMKGGTNLKSZ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC

計算された属性

- せいみつぶんしりょう: 399.16818752g/mol

- どういたいしつりょう: 399.16818752g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 29

- 回転可能化学結合数: 5

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 83.1Ų

じっけんとくせい

- LogP: 1.30

(R/S)-Colchicine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C639995-10mg |

(R/S)-Colchicine |

209810-38-8 | 10mg |

$ 181.00 | 2023-09-08 | ||

| TRC | C639995-250mg |

(R/S)-Colchicine |

209810-38-8 | 250mg |

$ 1000.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-394137-50mg |

(R/S)-Colchicine, |

209810-38-8 | 50mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AF63642-10mg |

(R/S)-Colchicine |

209810-38-8 | 10mg |

$297.00 | 2024-04-20 | ||

| TRC | C639995-500mg |

(R/S)-Colchicine |

209810-38-8 | 500mg |

$1774.00 | 2023-05-18 | ||

| TRC | C639995-50mg |

(R/S)-Colchicine |

209810-38-8 | 50mg |

$ 230.00 | 2023-09-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-394137-50 mg |

(R/S)-Colchicine, |

209810-38-8 | 50mg |

¥2,858.00 | 2023-07-10 | ||

| A2B Chem LLC | AF63642-50mg |

(R/S)-Colchicine |

209810-38-8 | 50mg |

$345.00 | 2024-04-20 | ||

| TRC | C639995-100mg |

(R/S)-Colchicine |

209810-38-8 | 100mg |

$420.00 | 2023-05-18 | ||

| A2B Chem LLC | AF63642-250mg |

(R/S)-Colchicine |

209810-38-8 | 250mg |

$1092.00 | 2024-04-20 |

(R/S)-Colchicine 関連文献

-

1. Biosynthesis. Part 27.1,2 Colchicine: studies of the phenolic oxidative coupling and ring-expansion processes based on incorporation of multiply labelled 1-phenethylisoquinolinesEdward McDonald,Robert Ramage,Robert N. Woodhouse,Edward W. Underhill,Leslie R. Wetter,Alan R. Battersby J. Chem. Soc. Perkin Trans. 1 1998 2979

-

Tu?ba ?ren Varol,ülkü Anik New J. Chem. 2019 43 13437

-

Bo Young Choi,Bo Eun Lee,Jin Hee Kim,Hyun Jung Kim,Min Sohn,Hong Ki Song,Tae Nyoung Chung,Sang Won Suh Metallomics 2014 6 1513

-

Fei Wang,Jing Zhou,Yang Liu,ShengJiang Wu,Ge Song,Baoxian Ye Analyst 2011 136 3943

-

Fei Wang,Chunxi Wang,Yaping Liu,Wenxian Lan,Hao Han,Renxiao Wang,Shaohua Huang,Chunyang Cao Chem. Commun. 2020 56 2099

209810-38-8 ((R/S)-Colchicine) 関連製品

- 7411-12-3(N-Deacetyl-N-formyl Colchicine)

- 64-86-8(Colchicine)

- 477-27-0(Colchiceine)

- 477-30-5(Colcemid)

- 4702-33-4(Isodemecolcine)

- 506-17-2(cis-Vaccenic acid)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬